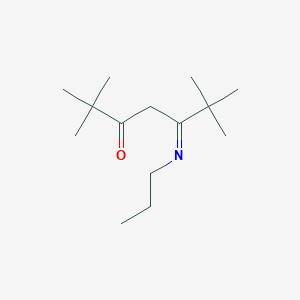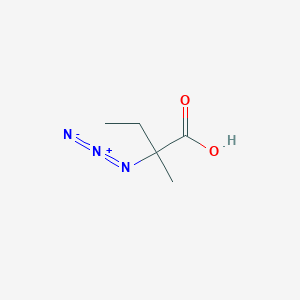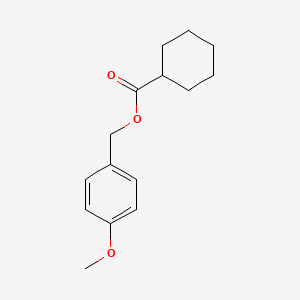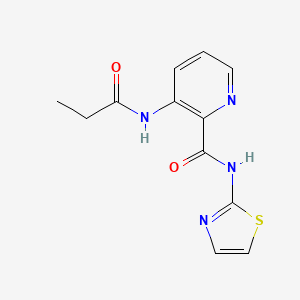![molecular formula C20H22 B12582654 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene CAS No. 201338-08-1](/img/structure/B12582654.png)
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene is an organic compound characterized by its unique structure, which includes a tert-butyl group and an ethenylphenyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate ethenylphenyl derivative under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Industry: It can be used in the production of specialty chemicals, including those used in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene involves its interaction with molecular targets through various pathways. The tert-butyl group and ethenylphenyl moiety can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene include:
1-tert-Butyl-4-(2-ethoxyethoxy)benzene: This compound has an ethoxyethoxy group instead of an ethenylphenyl group, leading to different chemical properties and applications.
4-tert-Butylphenylacetylene:
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Propiedades
Número CAS |
201338-08-1 |
|---|---|
Fórmula molecular |
C20H22 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H22/c1-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(2,3)4/h5-15H,1H2,2-4H3 |
Clave InChI |
PESDBBZNDNEWBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
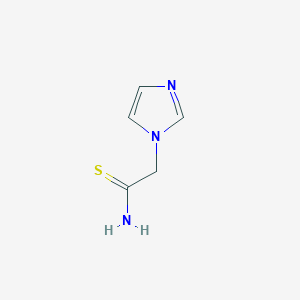

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)

